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9beta-Pimara-7,15-diene -

9beta-Pimara-7,15-diene

Catalog Number: EVT-1584086
CAS Number:
Molecular Formula: C20H32
Molecular Weight: 272.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
9beta-pimara-7,15-diene is a pimaradiene.
Overview

9beta-Pimara-7,15-diene is a naturally occurring bicyclic diterpene that plays a significant role in the biosynthesis of momilactones, which are phytoalexins found in rice. These compounds are known for their involvement in plant defense mechanisms against various biotic and abiotic stresses. The compound's structure and properties make it an interesting subject of study in the fields of organic chemistry and plant biology.

Source

9beta-Pimara-7,15-diene is primarily sourced from rice (Oryza sativa), where it is synthesized as a part of the plant's defense response. The enzyme responsible for its synthesis is 9beta-pimara-7,15-diene synthase, which catalyzes the conversion of 4.2.3.35: 9alpha-copalyl diphosphate to 9beta-pimara-7,15-diene and diphosphate . This compound has been detected in various parts of the rice plant, including husks and roots, highlighting its ecological significance.

Classification

9beta-Pimara-7,15-diene belongs to the class of compounds known as terpenes, specifically classified as a diterpene due to its carbon skeleton consisting of 20 carbon atoms. It is categorized under the broader group of natural products that are essential for plant metabolism and defense.

Synthesis Analysis

Methods

The synthesis of 9beta-Pimara-7,15-diene can be achieved through various synthetic routes, including both total synthesis and partial synthesis methods. One notable approach involves stereocontrolled total synthesis, which has been successfully executed to produce derivatives such as (±)-3β-hydroxy-9β-pimara-7,15-diene .

Technical Details

The synthesis typically utilizes starting materials that can be derived from simpler terpenes or through the manipulation of existing natural products. Techniques such as tosylhydrazone reduction have been employed in laboratory settings to facilitate the production of this compound . The complexity of these synthetic routes often necessitates advanced techniques in organic chemistry to ensure high yields and purity.

Molecular Structure Analysis

Structure

The molecular structure of 9beta-Pimara-7,15-diene features a bicyclic framework characteristic of many terpenes. Its chemical formula is C20H34C_{20}H_{34}, indicating it comprises 20 carbon atoms and 34 hydrogen atoms. The structural representation highlights the arrangement of carbon atoms and the presence of double bonds within the rings.

Data

Key structural data includes:

Chemical Reactions Analysis

Reactions

9beta-Pimara-7,15-diene participates in various chemical reactions typical for terpenes, including cyclization and functionalization reactions. It serves as a precursor for more complex molecules such as momilactones.

Technical Details

The reactions involving 9beta-Pimara-7,15-diene often require specific conditions such as temperature control and the presence of catalysts to promote desired transformations. For example, its conversion into momilactones involves enzymatic processes that are influenced by environmental factors .

Mechanism of Action

Process

The mechanism by which 9beta-Pimara-7,15-diene exerts its biological effects primarily revolves around its role in plant defense. Upon biosynthesis, it contributes to the production of momilactones that help protect rice plants from pathogens and pests.

Data

Research indicates that momilactones exhibit antifungal properties and may also play a role in deterring herbivores . The specific pathways involved include signaling mechanisms that activate defense responses in plants upon pathogen attack.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless liquid.
  • Solubility: Generally soluble in organic solvents but insoluble in water.

Chemical Properties

  • Reactivity: Exhibits reactivity typical of alkenes due to the presence of double bonds.
  • Stability: Relatively stable under standard conditions but may undergo oxidation or polymerization under certain circumstances.

Relevant analyses have shown that variations in environmental conditions can affect both the stability and reactivity of this compound .

Applications

Scientific Uses

9beta-Pimara-7,15-diene is primarily studied for its potential applications in agriculture and pharmacology. Its derivatives, particularly momilactones, are being researched for their roles in enhancing plant resistance to diseases and pests. Additionally, there is growing interest in exploring its bioactive properties for potential therapeutic uses in human health.

Research efforts are ongoing to optimize extraction methods from natural sources and develop synthetic pathways that could lead to more efficient production processes . Furthermore, genetic engineering approaches are being investigated to enhance the accumulation of these compounds in crops.

Biosynthesis and Metabolic Pathways of 9β-Pimara-7,15-diene

9β-Pimara-7,15-diene is a pivotal diterpenoid hydrocarbon intermediate in rice (Oryza sativa) specialized metabolism, serving as the direct precursor for momilactone phytoalexins and allelochemicals. Its biosynthesis exemplifies the enzymatic precision of terpenoid cyclization and the evolutionary adaptation of gene clusters in plant secondary metabolism.

Terpene Synthase-Mediated Cyclization Mechanisms

Role of OsDTS2 in syn-Copalyl Diphosphate Conversion

The committed step in 9β-Pimara-7,15-diene formation is catalyzed by the class I terpene synthase OsDTS2 (syn-pimara-7,15-diene synthase). This enzyme specifically converts syn-copalyl diphosphate (CPP) into the tetracyclic 9β-Pimara-7,15-diene backbone through a protonation-initiated cyclization mechanism. OsDTS2 operates as a metal-dependent diterpene synthase, utilizing a conserved DDXXD motif to facilitate the ionization-dependent cyclization of syn-CPP. The reaction proceeds via a carbocation cascade that forms the characteristic 9β-H pimarane skeleton with double bonds at positions C-7 and C-15. Functional characterization reveals that OsDTS2 exclusively accepts the 9β stereoisomer of CPP, demonstrating stringent substrate specificity absent in other rice diterpene synthases [2] [5].

Stereochemical Selectivity in Diterpenoid Backbone Formation

The stereochemical configuration of 9β-Pimara-7,15-diene is enzymatically determined at the cyclization step. OsDTS2 produces a single stereoisomer due to precise active-site constraints that enforce chair-boat-cyclohexane conformations during catalysis. This contrasts with the closely related ent-CPP-specific cassa-12,15-diene synthase (OsDTC1), which shares 68% amino acid identity with OsDTS2 but generates a structurally distinct diterpene skeleton. Comparative analysis identifies three critical active-site residues (N337, S338, T503 in OsDTS2 versus S337, A338, S503 in OsDTC1) that dictate substrate stereoselectivity through steric hindrance and hydrogen bonding. Mutagenesis of these residues switches product profiles, confirming their role in governing stereochemical outcomes [2] [5].

Table 1: Catalytic Steps from Geranylgeranyl Diphosphate to 9β-Pimara-7,15-diene

StepSubstrateProductEnzyme ClassCatalytic MechanismGene
1Geranylgeranyl diphosphatesyn-Copalyl diphosphateClass II TPS (DXDD)Protonation-initiated cyclizationOsCPSsyn
2syn-Copalyl diphosphate9β-Pimara-7,15-dieneClass I TPS (DDXXD)Ionization-dependent cyclizationOsDTS2
39β-Pimara-7,15-dieneMomilactone intermediatesCytochrome P450 (CYP99A3)Sequential oxidation at C-19CYP99A3

Functional Clustering of Class I/II Terpene Synthases

Co-Localization of OsDTS2 and Syn-Copalyl Diphosphate Synthase Genes

The biosynthetic genes for 9β-Pimara-7,15-diene production exhibit physical clustering on rice chromosome 4. OsDTS2 (14.3 cM) is genomically linked to OsCPSsyn, the class II terpene synthase that produces its substrate, syn-CPP, from geranylgeranyl diphosphate (GGDP). This contiguous arrangement spans <200 kb and enables coupled expression of sequential cyclases. Fluorescence in situ hybridization confirms their colocalization in root and leaf nuclei, suggesting coordinated transcriptional regulation. Such spatial proximity minimizes metabolic flux diversion and ensures efficient substrate channeling between the class II (OsCPSsyn) and class I (OsDTS2) cyclization steps [2] [5].

Evolutionary Implications of Gene Cluster Cosegregation

The OsDTS2-OsCPSsyn gene cluster represents an evolutionary adaptation for specialized metabolite production. Phylogenetic analysis indicates this cluster arose after the divergence of monocots and dicots, with conserved synteny observed in wild rice species (Oryza brachyatha). Cosegregation of these genes across 300 recombinant inbred lines correlates perfectly with momilactone production, confirming selective pressure to maintain linkage. The cluster likely originated from local gene duplication events followed by subfunctionalization, as paralogous terpene synthases involved in gibberellin biosynthesis (e.g., OsCPS1ent) reside on distinct chromosomes without clustering. This genomic architecture facilitates coordinated upregulation under stress and minimizes recombination events that would disrupt the complete biosynthetic pathway [2] [5].

Table 2: Comparative Analysis of Rice Diterpene Synthases in 9β-Pimara-7,15-diene Biosynthesis

ParameterOsDTS2OsDTC1 (Paralog)OsCPSsyn (Partner)
Function9β-Pimara-7,15-diene synthaseent-Cassa-12,15-diene synthasesyn-CPP synthase
Substratesyn-Copalyl diphosphateent-Copalyl diphosphateGeranylgeranyl diphosphate
Chromosomal Location4 (14.3 cM)2 (87.1 cM)4 (14.3 cM)
Expression PatternConstitutive (roots), Inducible (leaves)Fungal-inducedConstitutive (roots), Inducible (leaves)
Critical ResiduesN337, S338, T503S337, A338, S503D378, D381, D382 (DXDD)

Regulatory Mechanisms in Momilactone Biosynthesis

Tissue-Specific Expression in Rice Roots and Leaves

OsDTS2 transcription displays organ-specific patterns that mirror momilactone accumulation profiles. In roots, constitutive OsDTS2 expression maintains basal 9β-Pimara-7,15-diene production for continuous allelochemical secretion into the rhizosphere. In contrast, leaf tissues exhibit inducible expression, with basal transcript levels rising >15-fold within 24 hours of pathogen recognition or UV exposure. In situ hybridization localizes OsDTS2 mRNA exclusively to vascular bundle sheath cells in roots and mesophyll cells in leaves, correlating with sites of momilactone accumulation. This tissue partitioning enables dual functionality: root-synthesized 9β-Pimara-7,15-diene derivatives act as allelochemicals against competing plants, while leaf-derived compounds serve as antifungal phytoalexins [2] [6] [9].

Stress-Induced Transcriptional Upregulation

Environmental stressors trigger coordinated upregulation of the 9β-Pimara-7,15-diene biosynthetic pathway. UV-B radiation induces rapid OsDTS2 transcription (4–6 hours post-exposure), mediated by bZIP transcription factors binding to G-box elements in the OsDTS2 promoter. Drought and salinity stress activate OsDTS2 through abscisic acid (ABA)-dependent pathways, with 5-fold induction in roots during water deficit. Pathogen-associated molecular patterns (e.g., chitin) elicit jasmonate-dependent OsDTS2 expression, peaking at 12 hours post-elicitation. Notably, the clustered genes OsCPSsyn and OsDTS2 share regulatory elements, enabling synchronized induction. Post-transcriptionally, mRNA stability increases under stress conditions, further amplifying enzyme production [6] [9].

Table 3: Stress Factors Inducing 9β-Pimara-7,15-diene Biosynthesis in Rice

Stress FactorInduction Level (Fold-Change)Time to Peak ExpressionSignaling MediatorsPhysiological Role
UV-B radiation15–18× (leaves)4–6 hoursbZIP transcription factorsPhytoalexin production
Magnaporthe oryzae12–15× (leaves)12 hoursJasmonic acid, ethyleneAntifungal defense
Drought5–7× (roots)24–48 hoursAbscisic acidAllelopathic adaptation
Salinity4–6× (roots/leaves)48 hoursABA-independent SOS pathwayOsmoprotection
Nutrient deficiency3–4× (roots)72 hoursUnknownResource allocation shift

Properties

Product Name

9beta-Pimara-7,15-diene

IUPAC Name

(2R,4aR,4bS,8aS)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene

Molecular Formula

C20H32

Molecular Weight

272.5 g/mol

InChI

InChI=1S/C20H32/c1-6-19(4)13-10-16-15(14-19)8-9-17-18(2,3)11-7-12-20(16,17)5/h6,8,16-17H,1,7,9-14H2,2-5H3/t16-,17+,19-,20-/m1/s1

InChI Key

VCOVNILQQQZROK-PIKOESSRSA-N

Synonyms

3beta-hydroxy-9beta-pimara-7,15-dien-19,6beta-olide
9beta-pimara-7,15-diene
pimara-7,15-diene

Canonical SMILES

CC1(CCCC2(C1CC=C3C2CCC(C3)(C)C=C)C)C

Isomeric SMILES

C[C@]1(CC[C@@H]2C(=CC[C@@H]3[C@@]2(CCCC3(C)C)C)C1)C=C

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